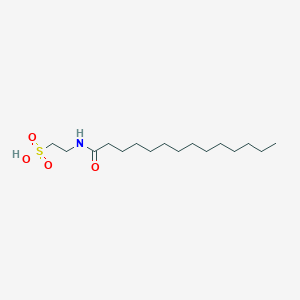
N-tetradecanoyltaurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tetradecanoyltaurine is a fatty acid-taurine conjugate derived from tetradecanoic acid. It has a role as a mouse metabolite. It derives from a tetradecanoic acid. It is a conjugate acid of a N-tetradecanoyltaurine(1-).
Aplicaciones Científicas De Investigación
Electrochemical Properties and Electrocatalytic Applications :N-oxyl compounds, including N-tetradecanoyltaurine, are used as catalysts for selective oxidation of organic molecules. They are versatile in both laboratory and industrial applications, especially under electrochemical conditions without chemical oxidants. Such compounds facilitate a wide range of electrosynthetic reactions (Nutting, Rafiee, & Stahl, 2018).
Thermoelectric Materials and Energy Harvesting :Thermoelectric materials, such as those involving N-tetradecanoyltaurine, have applications in power generation and cooling. Research shows their enhanced performance in thermoelectric devices, indicating potential for practical energy harvesting applications (Li et al., 2017).
Applications in Quorum Sensing and Antimicrobial Strategies :N-tetradecanoyltaurine derivatives demonstrate significant antibacterial properties. They are used in quorum sensing processes in bacteria, providing insights into potential interference strategies against competing bacteria and mechanisms for iron solubilization (Kaufmann et al., 2005).
Nanotechnology and Device Applications :The development of nanomaterials and nanostructures using compounds like N-tetradecanoyltaurine offers a broad range of applications in electronics, sensors, optoelectronics, and energy devices. These advancements contribute to new methodologies in nanofabrication and assembly processes (Wu et al., 2018).
Chemical Transformation and Catalysis :Studies have shown that N-tetradecanoyltaurine and its derivatives can act as catalysts in chemical reactions. This includes catalytic degradation of pollutants and antimicrobial applications, demonstrating a wide spectrum of chemical and biological functions (Altaf et al., 2020).
Propiedades
Número CAS |
63155-79-3 |
|---|---|
Nombre del producto |
N-tetradecanoyltaurine |
Fórmula molecular |
C16H33NO4S |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
2-(tetradecanoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C16H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-22(19,20)21/h2-15H2,1H3,(H,17,18)(H,19,20,21) |
Clave InChI |
XPZFMHCHEWYIGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



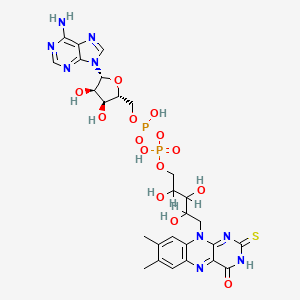
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexylamino]-4-oxobutanoate](/img/structure/B1227447.png)
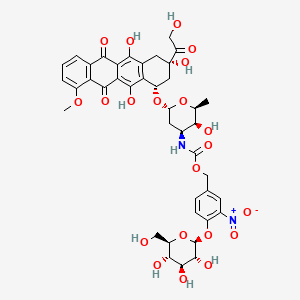
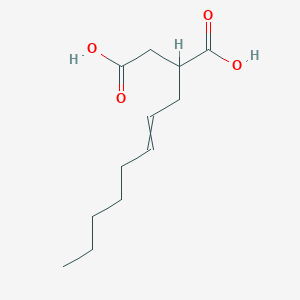

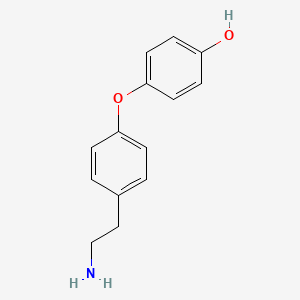
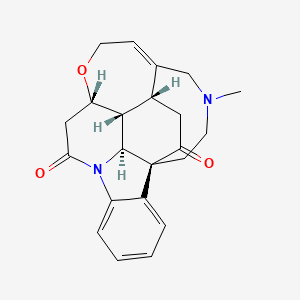

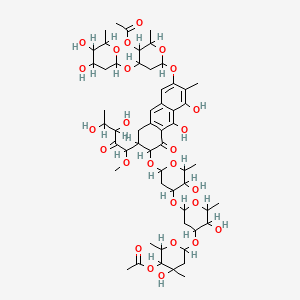
![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
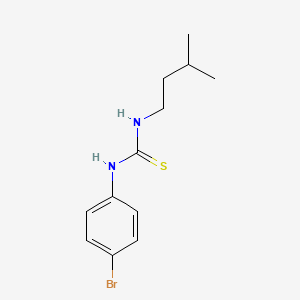
![[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium](/img/structure/B1227463.png)
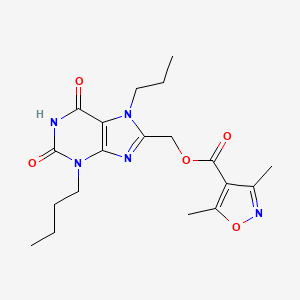
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B1227468.png)